![molecular formula C17H18F3N3O2 B2820262 [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone CAS No. 2320208-31-7](/img/structure/B2820262.png)
[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is also known as TAK-659 and has been found to have a potential therapeutic effect in the treatment of various diseases.
作用機序
TAK-659 exerts its pharmacological effects by inhibiting the activity of BTK. BTK is a key enzyme involved in the activation of B-cells and other immune cells. Inhibition of BTK leads to the suppression of the immune response and the reduction of cancer cell proliferation and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a potent inhibitory effect on BTK activity. This inhibition leads to the suppression of the immune response and the reduction of cancer cell proliferation and survival. TAK-659 has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory disorders.
実験室実験の利点と制限
TAK-659 has several advantages for lab experiments. It has a high potency and selectivity for BTK, making it a useful tool for studying the role of BTK in disease pathogenesis. TAK-659 has also been found to have good pharmacokinetic properties, making it suitable for in vivo studies. However, TAK-659 has some limitations for lab experiments. It is a synthetic compound that requires expertise in organic chemistry for its synthesis. TAK-659 is also a relatively new compound, and its long-term safety and efficacy have not been fully established.
将来の方向性
There are several future directions for the study of TAK-659. One area of research is the development of TAK-659 as a potential therapeutic agent for cancer, autoimmune diseases, and inflammatory disorders. Another area of research is the investigation of the mechanism of action of TAK-659 and its effects on BTK signaling pathways. Additionally, the development of new synthetic methods for TAK-659 and its analogs may lead to the discovery of more potent and selective BTK inhibitors. Finally, the evaluation of the long-term safety and efficacy of TAK-659 in clinical trials is an important direction for future research.
Conclusion:
In conclusion, TAK-659 is a synthetic compound that has been extensively studied for its potential therapeutic effects in various diseases. It has a potent inhibitory effect on BTK activity, leading to the suppression of the immune response and the reduction of cancer cell proliferation and survival. TAK-659 has several advantages for lab experiments, including high potency and selectivity for BTK. However, its long-term safety and efficacy have not been fully established. Future research directions include the development of TAK-659 as a potential therapeutic agent, investigation of its mechanism of action, and evaluation of its long-term safety and efficacy in clinical trials.
合成法
The synthesis of TAK-659 involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 2-methylpyrazole, piperidine, 4-trifluoromethoxybenzaldehyde, and various reagents. The synthesis process involves multiple steps, including the formation of intermediate compounds, purification, and isolation of the final product. The synthesis of TAK-659 requires expertise in organic chemistry and careful handling of chemicals.
科学的研究の応用
TAK-659 has been extensively studied for its potential therapeutic effects in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. It has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B-cells and other immune cells. Inhibition of BTK has been shown to reduce the proliferation and survival of cancer cells and to suppress the immune response in autoimmune diseases and inflammatory disorders.
特性
IUPAC Name |
[2-(2-methylpyrazol-3-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2/c1-22-14(9-10-21-22)15-4-2-3-11-23(15)16(24)12-5-7-13(8-6-12)25-17(18,19)20/h5-10,15H,2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNFOEFSHKHDEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-5-yl)-1-[4-(trifluoromethoxy)benzoyl]piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4,4-Trifluoro-1-[4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]butan-1-one](/img/structure/B2820179.png)
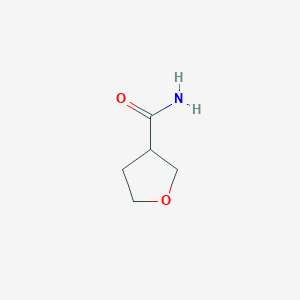
![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2820183.png)
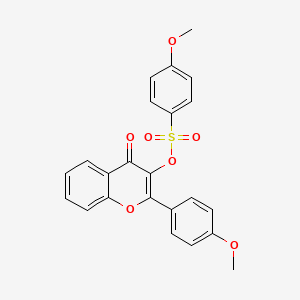
![5-[3-(3,5-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2820185.png)
![N-[4-(1,3-benzodioxol-5-ylsulfamoyl)phenyl]acetamide](/img/structure/B2820186.png)
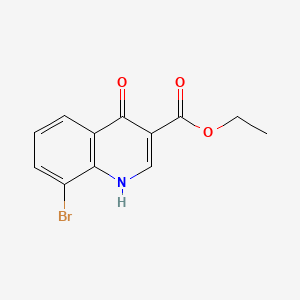
![2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B2820189.png)
![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2820192.png)

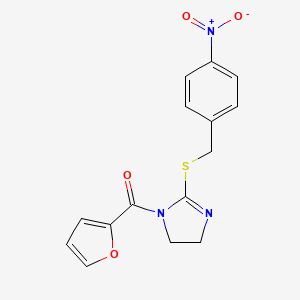
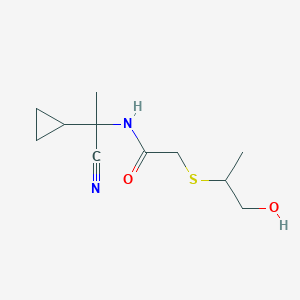
![4-[(oxolan-2-yl)methyl]-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2820201.png)
